N-Methyl-2-(4-piperidinyloxy)benzamide
Overview
Description
N-Methyl-2-(4-piperidinyloxy)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzamide group linked to a piperidine ring via an oxygen atom.
Preparation Methods
The synthesis of N-Methyl-2-(4-piperidinyloxy)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with a benzoyl chloride derivative under basic conditions.
Chemical Reactions Analysis
N-Methyl-2-(4-piperidinyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-Methyl-2-(4-piperidinyloxy)benzamide has several scientific research applications:
Proteomics: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Biological Studies: Researchers use it to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-piperidinyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-Methyl-2-(4-piperidinyloxy)benzamide can be compared to other similar compounds, such as:
N-Methyl-2-(4-piperidinyloxy)benzoic acid: This compound has a similar structure but includes a carboxylic acid group instead of a benzamide group.
N-Methyl-2-(4-piperidinyloxy)benzylamine: This compound features a benzylamine group instead of a benzamide group, leading to different chemical properties and reactivity.
This compound is unique due to its specific combination of a benzamide group and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-piperidin-4-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUBCXHJHGDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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